Pan-Aster Inhibition Potency: Differential IC50 Profile Across Aster-A, Aster-B, and Aster-C
20-HC-Me-Pyrrolidine demonstrates potent inhibition across all three Aster isoforms, with a distinct affinity profile: Aster-B shows the highest sensitivity (IC50 = 0.06 μM), followed by Aster-A (IC50 = 0.11 μM) and Aster-C (IC50 = 0.71 μM) . In comparison, the parent compound U18666A exhibits substantially weaker inhibition of Asters, with IC50 values of 6.12 μM for Aster-A, 5.21 μM for Aster-B, and 9.54 μM for Aster-C . The Aster-C-selective compound AI-1l, another analog from the same optimization series, shows an IC50 of 0.85 μM for Aster-C but lacks pan-Aster activity .
| Evidence Dimension | IC50 for Aster isoform inhibition |
|---|---|
| Target Compound Data | Aster-A: 0.11 μM; Aster-B: 0.06 μM; Aster-C: 0.71 μM |
| Comparator Or Baseline | U18666A: Aster-A IC50 = 6.12 μM, Aster-B IC50 = 5.21 μM, Aster-C IC50 = 9.54 μM; AI-1l: Aster-C IC50 = 0.85 μM |
| Quantified Difference | 20-HC-Me-Pyrrolidine is 56-fold more potent than U18666A against Aster-A, 87-fold against Aster-B, and 13-fold against Aster-C |
| Conditions | In vitro Aster protein binding assay; recombinant Aster proteins |
Why This Matters
This >50-fold potency gain relative to the parent scaffold across multiple Aster isoforms enables lower working concentrations and reduces the likelihood of off-target effects due to compound promiscuity at elevated doses.
- [1] Xiao X, Kim Y, Romartinez-Alonso B, Sirvydis K, Ory DS, Schwabe JW, et al. Selective Aster inhibitors distinguish vesicular and nonvesicular sterol transport mechanisms. Proc Natl Acad Sci U S A. 2021 Jan 12;118(2):e2024149118. View Source
